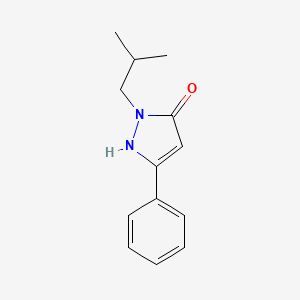
1-isobutyl-3-phenyl-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isobutyl-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-isobutyl-3-phenyl-1H-pyrazol-5-ol can be synthesized through a multi-component reaction involving 3-methyl-1-phenyl-1H-pyrazol-5-one and isobutyl aldehyde. The reaction typically requires a catalyst such as sodium acetate and is carried out at room temperature . The product is obtained in high yields and can be purified through simple filtration.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are carefully selected to ensure the reaction proceeds smoothly and the product is easily isolated.
Analyse Des Réactions Chimiques
Types of Reactions
1-isobutyl-3-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and halides are used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and pyrazoline derivatives, which can have different biological activities and applications.
Applications De Recherche Scientifique
1-isobutyl-3-phenyl-1H-pyrazol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-isobutyl-3-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazol-5-ol
- 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
- 1-phenyl-3-trifluoromethylpyrazol-5-one
Uniqueness
1-isobutyl-3-phenyl-1H-pyrazol-5-ol is unique due to its specific isobutyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance its potential as a therapeutic agent and its utility in various chemical reactions compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H16N2O |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
2-(2-methylpropyl)-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C13H16N2O/c1-10(2)9-15-13(16)8-12(14-15)11-6-4-3-5-7-11/h3-8,10,14H,9H2,1-2H3 |
Clé InChI |
NHQSQUFLSGSBBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C(=O)C=C(N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone](/img/structure/B15293267.png)

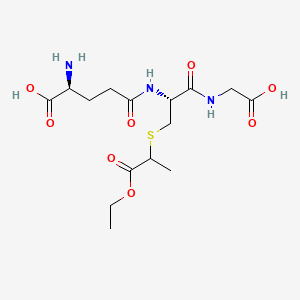
![3-[2-cyano-4-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B15293273.png)
![4-[4-[(2-methylpropan-2-yl)oxy]-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B15293275.png)

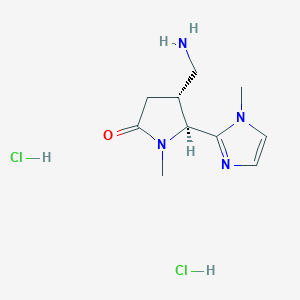
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B15293294.png)
![1-(3,5-Dichlorophenyl)-3-[2-[[3-[2-(3,4-dihydroxyphenoxy)phenyl]thiophen-2-yl]sulfonylamino]ethyl]urea](/img/structure/B15293299.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile](/img/structure/B15293305.png)
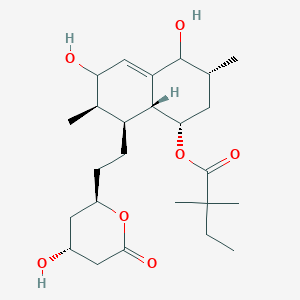
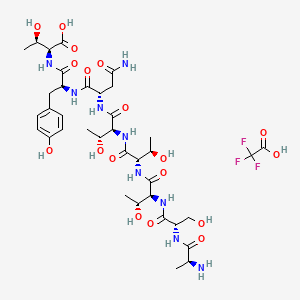
![(Z)-N'-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B15293335.png)

